molecular formula C17H22N2O2 B1147051 Doxylamine N-Oxide CAS No. 97143-65-2

Doxylamine N-Oxide

Cat. No.: B1147051
CAS No.: 97143-65-2
M. Wt: 286.37 g/mol
InChI Key: SSGKPGKMFJONCR-UHFFFAOYSA-N
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Description

Doxylamine N-Oxide is a derivative of doxylamine, a first-generation antihistamine commonly used to treat symptoms of allergies, colds, and insomnia. This compound is an oxidized form of doxylamine, where the nitrogen atom in the dimethylamino group is oxidized to form an N-oxide. This compound is of interest due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Doxylamine N-Oxide typically involves the oxidation of doxylamine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: It can be reduced back to doxylamine using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Higher oxidized derivatives.

    Reduction: Doxylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Doxylamine N-Oxide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, doxylamine.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of Doxylamine N-Oxide is related to its parent compound, doxylamine. Doxylamine acts as an antagonist of histamine H1 receptors, leading to its antihistamine effects. The N-oxide derivative may exhibit similar or modified activity, potentially affecting histamine receptors or other molecular targets. The exact pathways and molecular targets involved in the action of this compound are subjects of ongoing research.

Comparison with Similar Compounds

    Doxylamine: The parent compound, widely used as an antihistamine.

    Pyrilamine N-Oxide: Another N-oxide derivative of an antihistamine.

    Chlorpheniramine N-Oxide: Similar structure with an N-oxide group.

Uniqueness: Doxylamine N-Oxide is unique due to its specific structure and the presence of the N-oxide group, which can influence its chemical and pharmacological properties. Compared to its parent compound, doxylamine, the N-oxide derivative may have different solubility, stability, and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

97143-65-2

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide

InChI

InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3

InChI Key

SSGKPGKMFJONCR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-]

Synonyms

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; 

Origin of Product

United States
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Q & A

Q1: What are the major metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys [] identified four primary metabolic pathways for doxylamine:

    Q2: How does the metabolism of doxylamine differ between rats and primates?

    A2: While both species exhibit N-oxidation, N-demethylation, and side-chain cleavage, a key difference lies in the presence of ring-hydroxylated metabolites in rats [], which were not identified in rhesus monkeys []. This highlights potential species-specific variations in doxylamine metabolism.

    Q3: What analytical techniques are most commonly used to identify and characterize doxylamine and its metabolites?

    A3: A combination of techniques is employed, with a strong emphasis on mass spectrometry (MS) approaches. Key methods include:

    • Chemical ionization mass spectrometry: Utilized with methane or ammonia as reagent gases for the identification of doxylamine and its metabolites [].
    • Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): Provide structural information and fragmentation patterns for doxylamine, doxylamine N-oxide, and other metabolites [].
    • High-performance liquid chromatography (HPLC): Used in conjunction with MS for the separation and identification of doxylamine and its metabolites in biological samples [, ].
    • Chemical derivatization techniques: Employed to modify doxylamine and its metabolites to facilitate their detection and identification by MS [, ].

    Q4: Does doxylamine get incorporated into human hair, and if so, can cosmetic treatments affect its detection?

    A4: Research has shown that both doxylamine and its metabolite, this compound, are incorporated into human hair []. Interestingly, the application of a permanent oxidative hair dye was found to increase the concentration of this compound detected in hair, while decreasing the concentration of doxylamine itself []. This finding highlights the potential impact of cosmetic treatments on drug analysis in hair samples.

    Q5: What is the role of in vitro models in studying doxylamine metabolism?

    A5: In vitro models, such as isolated rat hepatocytes [], provide valuable tools for investigating the metabolic pathways of doxylamine. Incubation of doxylamine with rat hepatocytes generated several metabolites observed in vivo, confirming the role of hepatic metabolism in the drug's elimination []. Furthermore, studies using human and rat intestinal microflora demonstrated that anaerobic bacteria were unable to degrade doxylamine [], suggesting a limited role for gut bacteria in its metabolism.

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